molecular formula C9H5N3O2 B071668 6-cyano-1H-indazole-3-carboxylic Acid CAS No. 194163-31-0

6-cyano-1H-indazole-3-carboxylic Acid

Cat. No. B071668
CAS RN: 194163-31-0
M. Wt: 187.15 g/mol
InChI Key: VVBNYLSPDQSTIM-UHFFFAOYSA-N
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Description

6-cyano-1H-indazole-3-carboxylic Acid is a chemical compound with the molecular formula C9H5N3O2 . It is a light brown solid and has a molecular weight of 187.16 .


Synthesis Analysis

The synthesis of indazole derivatives, including 6-cyano-1H-indazole-3-carboxylic Acid, has been a subject of research. One method involves the use of Pt single atoms anchored on defect-rich CeO2 nanorods (Pt1/CeO2), in conjunction with the alcoholysis of ammonia borane, which promotes exceptionally E-selective hydrogenation of α-diazoesters . The α-diazoester substrates could be generated in situ from readily available carboxylic esters in a one-pot hydrogenation reaction .


Molecular Structure Analysis

The molecular structure of 6-cyano-1H-indazole-3-carboxylic Acid is represented by the InChI code: 1S/C9H5N3O2/c10-4-5-1-2-6-7(3-5)11-12-8(6)9(13)14/h1-3H,(H,11,12)(H,13,14) .


Physical And Chemical Properties Analysis

6-cyano-1H-indazole-3-carboxylic Acid is a light brown solid . It has a molecular weight of 187.16 .

Scientific Research Applications

Medicinal Chemistry: Antihypertensive Agents

6-Cyano-1H-indazole-3-carboxylic Acid is a key scaffold in medicinal chemistry, particularly in the synthesis of antihypertensive agents. Its indazole core is integral to the structure of many compounds that exhibit blood pressure-lowering effects. Researchers have been exploring this compound as a precursor for developing new antihypertensive drugs, leveraging its potential to modulate biological pathways involved in blood pressure regulation .

Oncology: Anticancer Drug Development

The indazole moiety, including derivatives like 6-cyano-1H-indazole-3-carboxylic Acid, is found in several anticancer drugs. It’s being investigated for its ability to inhibit cancer cell growth and proliferation. The cyano group at the 6-position may offer additional points of interaction with biological targets, potentially leading to the development of novel anticancer therapies .

Neuroscience: Antidepressant Research

Compounds containing the indazole ring system are also being studied for their antidepressant properties. 6-Cyano-1H-indazole-3-carboxylic Acid could serve as a precursor for the synthesis of molecules that interact with central nervous system receptors, providing a new avenue for the treatment of depression .

Immunology: Anti-inflammatory Applications

The structural motif of 6-cyano-1H-indazole-3-carboxylic Acid is being utilized in the design of anti-inflammatory agents. Its indazole core is known to possess anti-inflammatory activity, and modifications to this core structure can lead to the discovery of new drugs to treat various inflammatory conditions .

Microbiology: Antibacterial Agents

Research has shown that indazole derivatives exhibit antibacterial activity. 6-Cyano-1H-indazole-3-carboxylic Acid is a candidate for the development of new antibacterial drugs, particularly against resistant strains of bacteria. Its cyano and carboxylic acid functional groups are believed to enhance its interaction with bacterial enzymes and proteins .

Respiratory Therapeutics: Treatment of Respiratory Diseases

The indazole ring, as part of 6-cyano-1H-indazole-3-carboxylic Acid, is being explored for its role in treating respiratory diseases. It has been identified as a selective inhibitor of phosphoinositide 3-kinase δ, which is a promising target for the treatment of respiratory conditions .

Synthetic Chemistry: Catalyst-Free Synthesis

6-Cyano-1H-indazole-3-carboxylic Acid is also significant in synthetic chemistry, where it’s used in catalyst-free synthesis approaches. This is particularly important for creating more sustainable and environmentally friendly chemical processes .

Pharmacology: Drug Metabolism Studies

In pharmacology, 6-cyano-1H-indazole-3-carboxylic Acid is used to study drug metabolism and pharmacokinetics. Its unique structure allows researchers to investigate how drugs are metabolized in the body and how they can be optimized for better efficacy and safety .

properties

IUPAC Name

6-cyano-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-4-5-1-2-6-7(3-5)11-12-8(6)9(13)14/h1-3H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBNYLSPDQSTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444667
Record name 6-cyano-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyano-1H-indazole-3-carboxylic Acid

CAS RN

194163-31-0
Record name 6-cyano-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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